molecular formula C15H16OS B14600427 Benzene, ((3-phenoxypropyl)thio)- CAS No. 59950-10-6

Benzene, ((3-phenoxypropyl)thio)-

Cat. No.: B14600427
CAS No.: 59950-10-6
M. Wt: 244.4 g/mol
InChI Key: DYESPVOVFYSSGL-UHFFFAOYSA-N
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Description

Benzene, ((3-phenoxypropyl)thio)-, identified by CAS Registry Number 59950-10-6, is an organic sulfide compound with the molecular formula C 15 H 16 OS and a molecular weight of 244.35 g/mol . Its structure, represented by the SMILES notation c1ccc(cc1)OCCCSc1ccccc1, features a phenoxypropyl chain linked via a thioether (sulfur) bridge to a benzene ring, making it a valuable building block in organic synthesis and materials research . This structural motif is characteristic of a class of compounds studied for their utility in creating more complex chemical architectures. A key research application of this compound and its analogs is in the field of synthetic methodology, where they serve as substrates in photoredox catalysis. For instance, recent advances demonstrate the use of such aryl alkyl ethers in visible-light-mediated, site-selective α-aryloxyalkyl C–H functionalization . In these reactions, an excited photoredox catalyst oxidizes the ether to a radical cation, enabling selective deprotonation at the alpha-carbon to generate an α-aryloxyalkyl radical. This reactive intermediate can then be trapped, leading to valuable cyanated or allylated products . This method highlights the compound's role in enabling direct C–H functionalization with high regioselectivity, bypassing the need for pre-functionalized radical precursors. Furthermore, compounds containing the phenoxyalkylthio moiety are of significant interest in materials science. They are investigated as intermediates and monomers for the synthesis of new condensation aromatic polymers . Incorporating bulky aromatic side groups like phenoxy and thiophenoxy improves the solubility and processability of high-performance polymers, such as polyamides and polyethers, without compromising their thermal stability . These properties are crucial for developing advanced materials for engineering applications. The compound is strictly for professional laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

CAS No.

59950-10-6

Molecular Formula

C15H16OS

Molecular Weight

244.4 g/mol

IUPAC Name

3-phenoxypropylsulfanylbenzene

InChI

InChI=1S/C15H16OS/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2

InChI Key

DYESPVOVFYSSGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCSC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Benzene and 3-Phenoxypropylthiol: One common method involves the reaction of benzene with 3-phenoxypropylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as dichloromethane.

    From Phenol and 3-Chloropropylthiol: Another method involves the reaction of phenol with 3-chloropropylthiol to form 3-phenoxypropylthiol, which is then reacted with benzene under similar conditions as mentioned above.

Industrial Production Methods: Industrial production of Benzene, ((3-phenoxypropyl)thio)- often involves large-scale synthesis using automated reactors. The process typically includes the following steps:

    Preparation of 3-Phenoxypropylthiol: This intermediate is synthesized by reacting phenol with 3-chloropropylthiol.

    Reaction with Benzene: The 3-phenoxypropylthiol is then reacted with benzene in the presence of a catalyst to form the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, ((3-phenoxypropyl)thio)- can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio group to a sulfide or even a thiol under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in studies involving aromatic substitution reactions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry:

  • Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

Mechanism: The mechanism of action of Benzene, ((3-phenoxypropyl)thio)- involves its interaction with various molecular targets. The thio group can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution.

Molecular Targets and Pathways:

  • The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
  • It may also affect cellular pathways involving oxidative stress and redox reactions.

Comparison with Similar Compounds

Structural Analogues with Thioether Substituents

a. Benzene derivatives with alkylthio groups

  • Benzene, [(1,1-dimethylethyl)thio]- (CAS 3019-19-0): Formula: C₁₀H₁₄S Molecular weight: 166.28 g/mol Substituent: Tert-butylthio group (-S-C(CH₃)₃). Key differences: The tert-butyl group is smaller and less polar than the phenoxypropyl chain, resulting in lower boiling points and higher volatility compared to the target compound .
  • Benzene, 1-methyl-2-(propylthio)- (CAS 15560-97-1): Formula: C₁₀H₁₄S Molecular weight: 166.28 g/mol Substituent: Propylthio group (-S-C₃H₇). Key differences: The absence of an oxygen atom in the substituent reduces hydrogen-bonding capacity, leading to lower solubility in polar solvents compared to ((3-phenoxypropyl)thio)-benzene .

b. Benzene derivatives with arylthio groups

  • Benzene, 1-chloro-4-[(chloromethyl)thio]- (CAS 7205-90-5): Formula: C₇H₅Cl₂S Molecular weight: 203.09 g/mol Substituent: Chloromethylthio group (-S-CH₂Cl). Key differences: The electron-withdrawing chlorine atoms deactivate the benzene ring toward electrophilic substitution, whereas the phenoxy group in the target compound activates the ring via electron donation .
Halogenated vs. Oxygenated Derivatives
  • Benzene, (3-chloropropyl)- (CAS 104-52-9): Formula: C₉H₁₁Cl Molecular weight: 154.64 g/mol Substituent: 3-Chloropropyl group (-C₃H₆Cl). Key differences: The chlorine atom increases electronegativity and reactivity in nucleophilic substitutions, whereas the phenoxypropylthio group in the target compound enhances aromatic stability and solubility in organic solvents .
  • Benzene, [(3-fluoropropyl)sulfonyl]- (CAS 495406-19-4) :

    • Formula: C₉H₁₁FO₂S
    • Molecular weight: 202.25 g/mol
    • Substituent: Fluoropropylsulfonyl group (-SO₂-C₃H₆F).
    • Key differences: The sulfonyl group is strongly electron-withdrawing, making the compound more acidic and less reactive in electrophilic aromatic substitution compared to thioether derivatives .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Boiling Point (°C) Solubility Trends
Benzene, ((3-phenoxypropyl)thio)- C₁₅H₁₆OS ~244.07 Phenoxypropylthio Not available Moderate in polar organic solvents
Benzene, [(1,1-dimethylethyl)thio]- C₁₀H₁₄S 166.28 Tert-butylthio ~220–230 Low in water, high in hydrocarbons
Benzene, (3-chloropropyl)- C₉H₁₁Cl 154.64 3-Chloropropyl ~210–215 Insoluble in water, soluble in ether
Benzene, 1-chloro-4-[(chloromethyl)thio]- C₇H₅Cl₂S 203.09 Chloromethylthio ~250–260 Low in polar solvents

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